4-(3,5-Dimethylphenoxy)benzaldehyde
Overview
Description
“4-(3,5-Dimethylphenoxy)benzaldehyde” is a chemical compound with the linear formula C15H14O2 . It is a solid substance and is used in various applications in scientific experiments, research, and industry.
Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethylphenoxy)benzaldehyde” is represented by the SMILES stringCC1=CC(C)=CC(OC2=CC=C(C=O)C=C2)=C1
. The InChI representation is 1S/C15H14O2/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-10H,1-2H3
.
Scientific Research Applications
Application in Organic Chemistry
Summary of the Application
“4-(3,5-Dimethylphenoxy)benzaldehyde” is a chemical compound with the linear formula C15H14O2 . It’s used in various chemical reactions in the field of organic chemistry .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out. Unfortunately, detailed procedures involving this compound are not readily available .
Results or Outcomes
The outcomes of the reactions involving this compound would vary depending on the specific reaction. However, Sigma-Aldrich, a leading chemical supplier, does not provide analytical data for this product .
Application in the Synthesis of Stable Hemiaminals and Schiff Bases
Summary of the Application
Studies have been carried out on the formation of stable hemiaminals and Schiff bases in the reaction of substituted benzaldehydes with primary 3,5-dimethyl-1,2,4-triazole 4-amine .
Methods of Application or Experimental Procedures
These products were investigated under neutral conditions using various spectroscopic techniques such as IR, Raman, MS, 1H- and 13C-NMR spectra as well as X-ray crystallography .
Results or Outcomes
The study provided valuable insights into the structure and spectroscopic properties of some new stable hemiaminals .
Application in the Synthesis of D–A Conjugated Molecules
Summary of the Application
“4-(3,5-Dimethylphenoxy)benzaldehyde” has been used in the synthesis of tetraphenylethene-based D–A conjugated molecules with near-infrared AIE features . These molecules have applications in photodynamic therapy .
Methods of Application or Experimental Procedures
The molecules are designed and synthesized through donor and acceptor engineering . The photophysical properties and theoretical calculation results show that the synergistic effect of methoxy substituted tetraphenylethene .
Results or Outcomes
The best-performing AIE-PS (MTPE-DT-Py) has bright NIR (740 nm) emission, the highest 1 O2 generation efficiency (5.9-fold that of Rose Bengal) and efficient mitochondrial targeting ability . PDT anti-cancer and anti-bacterial experiments indicate that MTPE-DT-Py could obviously target mitochondria and kill breast cancer cells (MCF-7), and selectively inactivate S. aureus (G (+)) under white light irradiation .
Safety And Hazards
This compound is considered hazardous. It has been classified with the signal word “Warning” and is associated with the following hazard statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(3,5-dimethylphenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGGBCMNULQOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443435 | |
Record name | 4-(3,5-dimethylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenoxy)benzaldehyde | |
CAS RN |
287953-82-6 | |
Record name | 4-(3,5-dimethylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.